molecular formula C33H25N3O2S2 B11968432 (5Z)-3-Benzyl-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-Benzyl-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11968432
M. Wt: 559.7 g/mol
InChI Key: MQOOBKZJUOPOKC-COEJQBHMSA-N
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Description

(5Z)-3-Benzyl-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a pyrazole ring, and multiple aromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-Benzyl-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Introduction of the Pyrazole Ring: The pyrazole ring can be synthesized separately and then coupled with the thiazolidinone ring through a condensation reaction.

    Benzylation and Benzyloxyphenyl Substitution:

Industrial Production Methods

Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-Benzyl-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-Benzyl-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and synthetic pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used as a precursor for the synthesis of dyes, pigments, or polymers.

Mechanism of Action

The mechanism of action of (5Z)-3-Benzyl-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone and pyrazole rings may interact with enzymes or receptors, modulating their activity. The benzyl and benzyloxyphenyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-Benzyl-5-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-Benzyl-5-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-Benzyl-5-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

(5Z)-3-Benzyl-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of both the pyrazole and thiazolidinone rings, along with the benzyl and benzyloxyphenyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C33H25N3O2S2

Molecular Weight

559.7 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[[1-phenyl-3-(4-phenylmethoxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C33H25N3O2S2/c37-32-30(40-33(39)35(32)21-24-10-4-1-5-11-24)20-27-22-36(28-14-8-3-9-15-28)34-31(27)26-16-18-29(19-17-26)38-23-25-12-6-2-7-13-25/h1-20,22H,21,23H2/b30-20-

InChI Key

MQOOBKZJUOPOKC-COEJQBHMSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)OCC5=CC=CC=C5)C6=CC=CC=C6)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)OCC5=CC=CC=C5)C6=CC=CC=C6)SC2=S

Origin of Product

United States

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